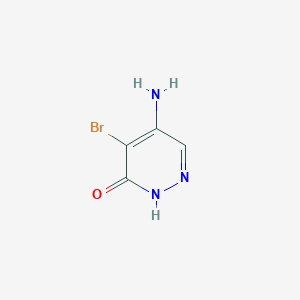
5-Amino-4-bromo-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-bromo-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that contains both amino and bromine functional groups attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2,3-dihydropyridazin-3-one typically involves the bromination of pyridazinone derivatives followed by amination. One common method involves the following steps:
Bromination: Pyridazin-3(2H)-one is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 4-position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of hydrazine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols. Conditions typically involve heating in a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-4-hydroxypyridazin-3(2H)-one, 5-amino-4-alkoxypyridazin-3(2H)-one, and 5-amino-4-thiolpyridazin-3(2H)-one.
Oxidation and Reduction: Products include 5-nitro-4-bromopyridazin-3(2H)-one and 5-hydrazino-4-bromopyridazin-3(2H)-one.
Coupling Reactions: Products include various biaryl and heteroaryl derivatives.
Scientific Research Applications
5-Amino-4-bromo-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and amino groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-chloropyridazin-3(2H)-one
- 5-Amino-4-fluoropyridazin-3(2H)-one
- 5-Amino-4-iodopyridazin-3(2H)-one
Uniqueness
5-Amino-4-bromo-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.
Properties
Molecular Formula |
C4H4BrN3O |
|---|---|
Molecular Weight |
190 g/mol |
IUPAC Name |
4-amino-5-bromo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H4BrN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9) |
InChI Key |
IEZAPLZRJOUNFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C(=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


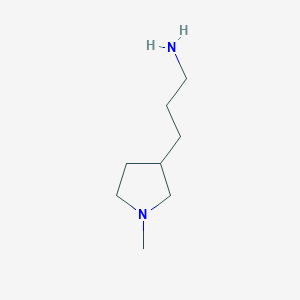
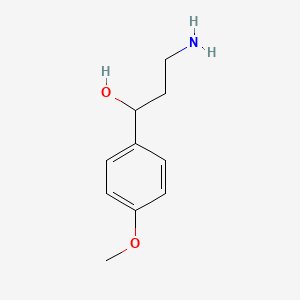

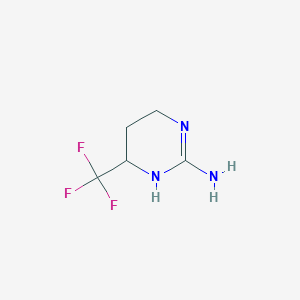
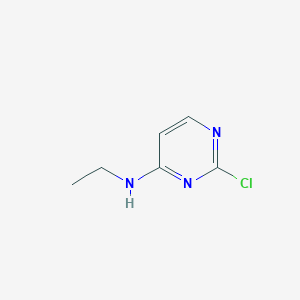

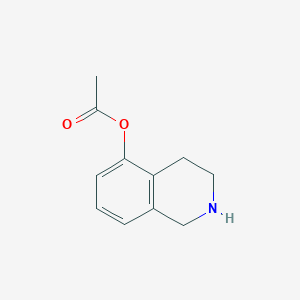


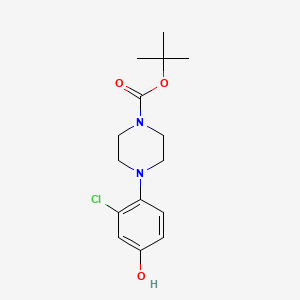
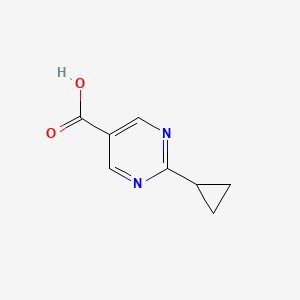

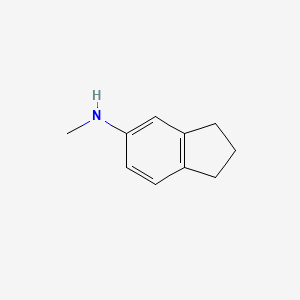
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)
